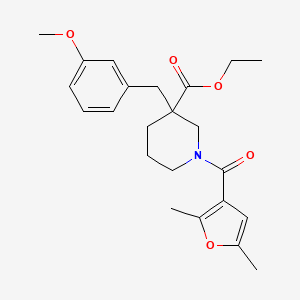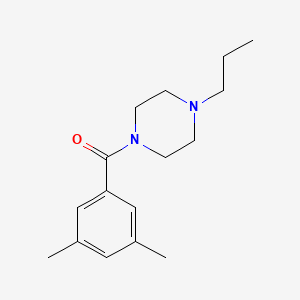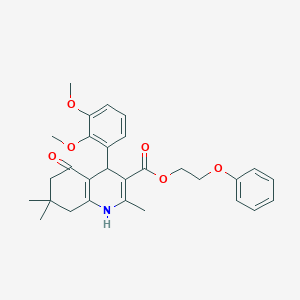![molecular formula C20H19ClO3 B5151372 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene is a chemical compound commonly referred to as CMEP. It has been widely used in scientific research due to its unique properties and potential applications. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological processes.
Mecanismo De Acción
CMEP acts as a selective antagonist of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter that plays a critical role in synaptic plasticity and neuronal communication. By blocking the activity of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, CMEP can modulate the release of glutamate and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects:
CMEP has been shown to have various biochemical and physiological effects such as reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMEP in lab experiments is its high selectivity for 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene, which allows for precise modulation of glutamate release. However, CMEP has a relatively short half-life, which can limit its effectiveness in certain experiments. Additionally, the synthesis of CMEP can be challenging and time-consuming, which can limit its availability.
Direcciones Futuras
There are several potential future directions for the use of CMEP in scientific research. One potential area of application is in the development of novel therapeutics for various neurological and psychiatric disorders. Additionally, CMEP can be used as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes, which can lead to a better understanding of the underlying mechanisms of these processes. Finally, the development of more effective and efficient synthesis methods for CMEP can improve its availability and applicability in scientific research.
Métodos De Síntesis
CMEP can be synthesized through a multistep process involving the reaction of 2-chloro-1-naphthol with 2-(2-methoxy-4-methylphenoxy)ethanol in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure CMEP.
Aplicaciones Científicas De Investigación
CMEP has been extensively used in scientific research as a tool to study the role of 2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders such as anxiety, depression, and addiction.
Propiedades
IUPAC Name |
2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-14-7-10-18(19(13-14)22-2)23-11-12-24-20-16-6-4-3-5-15(16)8-9-17(20)21/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTJJVJSSIANGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=CC3=CC=CC=C32)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorobenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5151311.png)

![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![3-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5151324.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2,3-dichlorobenzamide](/img/structure/B5151336.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(diethylamino)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5151339.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5151349.png)

![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)
![N-{2,2,2-trichloro-1-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}benzamide](/img/structure/B5151378.png)

